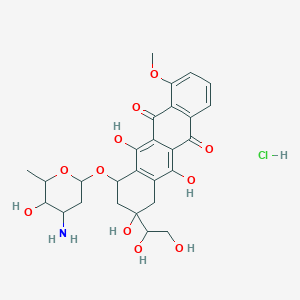

13-Dihydroadriamycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Dihydroadriamycin is synthesized through the reduction of doxorubicin. The reduction process involves a two-electron, NADPH-dependent reduction of the doxorubicin side-chain carbonyl group to form a secondary alcohol . This reaction typically occurs in the presence of NADPH and specific enzymes such as aldo-keto reductase or carbonyl reductase .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above. The process involves the fermentation of Streptomyces peucetius var. caesius to produce doxorubicin, which is then chemically reduced to form this compound .

Chemical Reactions Analysis

Types of Reactions: 13-Dihydroadriamycin undergoes various chemical reactions, including:

Reduction: The primary reaction involved in its synthesis from doxorubicin.

Oxidation: It can undergo oxidation reactions, although these are less common compared to reduction.

Substitution: It can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Reduction: NADPH and specific enzymes such as aldo-keto reductase or carbonyl reductase.

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 13-Dihydroadriamycin is used in chemical research to study the reduction mechanisms of anthracycline antibiotics and their metabolites .

Biology: In biological research, it is used to investigate the metabolic pathways of doxorubicin and its metabolites, as well as their interactions with cellular components .

Medicine: this compound is studied for its potential therapeutic applications, particularly in cancer treatment. It is used to understand the pharmacokinetics and pharmacodynamics of doxorubicin and its metabolites .

Industry: In the pharmaceutical industry, this compound is used in the development of new chemotherapeutic agents and formulations .

Mechanism of Action

13-Dihydroadriamycin exerts its effects primarily through its interaction with DNA. its DNA binding activity is significantly lower compared to doxorubicin . The compound is predominantly localized within the cytoplasm or lysosomes, unlike doxorubicin, which primarily accumulates in the nucleus . This reduced DNA binding activity and altered localization contribute to its diminished anticancer efficacy .

Comparison with Similar Compounds

Doxorubicin: The parent compound from which 13-Dihydroadriamycin is derived.

Daunorubicin: Another anthracycline antibiotic with similar structure and function.

Epirubicin: An epimer of doxorubicin with similar therapeutic applications.

Uniqueness: this compound is unique due to its reduced DNA binding activity and altered cellular localization compared to doxorubicin . This results in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for studying the metabolism and action of anthracycline antibiotics .

Biological Activity

13-Dihydroadriamycin, a derivative of the anthracycline antibiotic doxorubicin, has garnered attention for its potential therapeutic applications in cancer treatment. This compound exhibits distinct biological activities, particularly in its interactions with DNA and its effects on various cancer cell lines. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

The primary mechanism by which this compound exerts its biological effects is through DNA intercalation . This process involves the insertion of the drug between DNA base pairs, disrupting normal DNA function and leading to cell death. The compound primarily targets topoisomerase II , an enzyme crucial for DNA replication and transcription, thereby inhibiting these processes and promoting apoptosis in cancer cells .

Key Mechanisms:

- DNA Intercalation : this compound binds to DNA, altering its structure and function.

- Topoisomerase II Inhibition : The compound inhibits this enzyme, preventing proper DNA unwinding and replication.

- Induction of Apoptosis : By disrupting normal cellular processes, this compound triggers programmed cell death.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties that enhance its effectiveness as an anticancer agent:

- Antitumor Activity : Studies have shown that this compound is effective against various cancer types, including breast cancer and leukemias. It demonstrates comparable efficacy to doxorubicin while potentially reducing cardiotoxicity associated with anthracyclines .

- Reduced Cardiotoxicity : Unlike traditional anthracyclines, this compound has been noted for its lower incidence of cardiac side effects, making it a promising candidate for further development in chemotherapy regimens .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in clinical and preclinical settings:

- In Vitro Studies : A study involving A549 human lung cancer cells demonstrated that treatment with this compound resulted in significant apoptosis, as indicated by increased levels of p53, a protein associated with DNA damage response . The compound's ability to induce apoptosis was linked to its interaction with DNA.

- Animal Models : In murine models, this compound exhibited potent antitumor effects against P388 leukemia. The compound's efficacy was comparable to that of doxorubicin but with a notable reduction in adverse cardiac effects.

- Comparative Analysis : Research comparing various anthracycline derivatives highlighted that modifications at specific positions on the anthracycline scaffold can significantly influence biological activity. For instance, structural modifications to the 9-acyl substituent were found to affect the antitumor potency of derivatives like this compound .

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Target | DNA and topoisomerase II |

| Mechanism | Intercalation into DNA; inhibition of topoisomerase II |

| Antitumor Efficacy | Effective against breast cancer, leukemias |

| Cardiotoxicity | Lower incidence compared to doxorubicin |

| Apoptosis Induction | Increased p53 levels in treated cells |

Properties

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLHIGGRLIJIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClNO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.